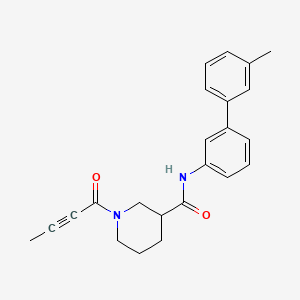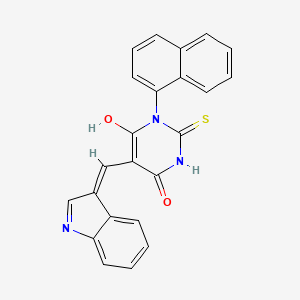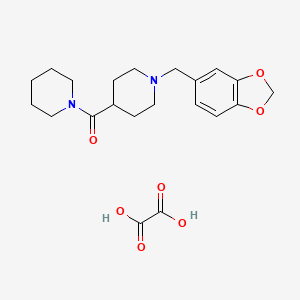
1-(2-butynoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-butynoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide, also known as BMB-205, is a compound belonging to the class of piperidinecarboxamides. It has gained significant attention in the scientific community due to its potential application in treating various diseases. In
作用機序
1-(2-butynoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide exerts its effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory prostaglandins. It also inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their interaction with other peptides. 1-(2-butynoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide has been shown to have a high affinity for COX-2 and amyloid-beta peptides, making it a potent inhibitor of their activity.
Biochemical and Physiological Effects:
1-(2-butynoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide has been shown to have anti-inflammatory and analgesic effects in animal models. It can reduce the production of inflammatory cytokines and prostaglandins, which are responsible for pain and inflammation. 1-(2-butynoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide has also been shown to have neuroprotective effects by reducing the aggregation of amyloid-beta peptides and preventing their interaction with other peptides. These effects make 1-(2-butynoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide a promising candidate for treating various diseases.
実験室実験の利点と制限
1-(2-butynoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. It has potent anti-inflammatory and analgesic effects, making it a useful tool for studying pain and inflammation-related disorders. However, 1-(2-butynoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide has some limitations. It has poor solubility in water, which can make it difficult to administer in animal models. It also has a short half-life, which can limit its effectiveness in treating chronic diseases.
将来の方向性
1-(2-butynoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide has shown promising results in preclinical studies, and further research is needed to determine its potential application in treating various diseases. Some future directions for research include studying the pharmacokinetics and pharmacodynamics of 1-(2-butynoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide, optimizing its formulation for better solubility and bioavailability, and studying its efficacy in treating various diseases in animal models. Additionally, 1-(2-butynoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide can be used as a starting point for designing new compounds with improved efficacy and fewer side effects.
合成法
The synthesis of 1-(2-butynoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide involves the reaction of 3-methylbiphenyl-3-carboxylic acid with ethyl chloroformate, followed by the reaction of the resulting ethyl 3-methylbiphenyl-3-carboxylate with piperidine and butynoic acid. The final product, 1-(2-butynoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide, is obtained through the reaction of the resulting intermediate with ammonia. The synthesis method has been optimized to obtain high yields of 1-(2-butynoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide.
科学的研究の応用
1-(2-butynoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide has been extensively studied for its potential application in treating various diseases. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for treating pain and inflammation-related disorders. 1-(2-butynoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide has also been studied for its potential application in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and can inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain.
特性
IUPAC Name |
1-but-2-ynoyl-N-[3-(3-methylphenyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-3-7-22(26)25-13-6-11-20(16-25)23(27)24-21-12-5-10-19(15-21)18-9-4-8-17(2)14-18/h4-5,8-10,12,14-15,20H,6,11,13,16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLXDEILEVXURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]ethanone](/img/structure/B6038114.png)
![1-(1-azepanyl)-3-[2-methoxy-4-({[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6038130.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-pentenamide](/img/structure/B6038151.png)
![methyl 4-(3-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6038159.png)

![5,5-diethyl-2-[(4-methoxybenzyl)imino]-1-methyldihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6038166.png)
![ethyl 5-[4-(dimethylamino)benzylidene]-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6038170.png)
![1-(3-chlorophenyl)-3-[4-(2-furoyl)-1-piperazinyl]-1H-pyrrole-2,5-dione](/img/structure/B6038175.png)

![1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B6038181.png)
![4-fluoro-N-({1-[(4-methoxyphenoxy)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6038190.png)

![1-[3-(4-{[(3,4-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6038211.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(dimethylamino)benzamide](/img/structure/B6038215.png)